Hydrastine is an isoquinoline alkaloid primarily derived from the plant Hydrastis canadensis, commonly known as goldenseal. Discovered in 1851 by Alfred P. Durand, hydrastine has garnered interest for its pharmacological properties, including potential uses in hemostasis and as a therapeutic agent. Hydrolysis of hydrastine yields hydrastinine, which has been patented by Bayer as a hemostatic drug since the 1910s .
Hydrastine is classified under the phthalide isoquinoline alkaloids. It is found in various plants of the family Ranunculaceae, with Hydrastis canadensis being the most notable source. The compound's structure is characterized by a phthalide moiety fused to an isoquinoline structure, contributing to its biological activity and chemical properties .
The total synthesis of hydrastine has been a subject of extensive research. Notable methods include:
Hydrastine has the molecular formula and a molar mass of approximately . Its structure features a complex arrangement typical of isoquinoline alkaloids, including multiple rings and functional groups that contribute to its biological activity. The melting point of hydrastine is reported at .
Hydrastine undergoes several significant chemical transformations:
The mechanism by which hydrastine exerts its biological effects is not fully elucidated but is believed to involve modulation of vascular function and potential hemostatic activity. Research indicates that it may influence blood coagulation pathways, although specific molecular targets remain to be clearly defined .
These properties are critical for understanding how hydrastine can be effectively utilized in various applications.
Hydrastine has been studied for its potential therapeutic applications, particularly in:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3